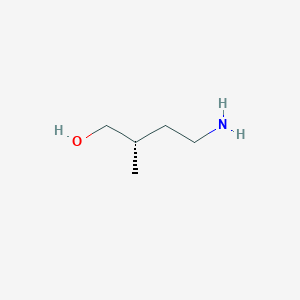
(2S)-4-Amino-2-methylbutan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Amino-2-methylbutan-1-OL is an organic compound with the molecular formula C5H13NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-Amino-2-methylbutan-1-OL typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 4-amino-2-methylbutanal using a reducing agent such as sodium borohydride (NaBH4) under mild conditions. The reaction is carried out in an aqueous or alcoholic medium at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation of the corresponding nitrile or imine. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction is typically conducted in a solvent like ethanol or methanol.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or ketone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or basic medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether or alcohol.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like pyridine.
Major Products:
Oxidation: 4-Amino-2-methylbutanal, 4-Amino-2-methylbutanone.
Reduction: 4-Amino-2-methylbutane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2S)-4-Amino-2-methylbutan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-4-Amino-2-methylbutan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to the active site of an enzyme and modulating its activity. This interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting various biochemical pathways.
Comparison with Similar Compounds
(2S)-4-Amino-2-methylbutanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
(2S)-4-Amino-2-methylbutan-2-OL: Similar structure but with the hydroxyl group on the second carbon.
Uniqueness: (2S)-4-Amino-2-methylbutan-1-OL is unique due to its specific chiral configuration and the presence of both an amino group and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
44565-28-8 |
|---|---|
Molecular Formula |
C5H13NO |
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(2S)-4-amino-2-methylbutan-1-ol |
InChI |
InChI=1S/C5H13NO/c1-5(4-7)2-3-6/h5,7H,2-4,6H2,1H3/t5-/m0/s1 |
InChI Key |
DUAXLVGFFDFSAG-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](CCN)CO |
Canonical SMILES |
CC(CCN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















